molecular formula C12H17N3O B14391130 2-(Piperidin-1-yl)-3H-azepine-5-carboxamide CAS No. 88609-09-0

2-(Piperidin-1-yl)-3H-azepine-5-carboxamide

Cat. No.: B14391130
CAS No.: 88609-09-0
M. Wt: 219.28 g/mol
InChI Key: KJZNKNLLTVZCPD-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-3H-azepine-5-carboxamide is a heterocyclic compound that features both piperidine and azepine rings Piperidine is a six-membered ring containing one nitrogen atom, while azepine is a seven-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-3H-azepine-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of a piperidine derivative with an azepine precursor under specific conditions that promote ring closure. For example, the use of rhodium (I) complex and pinacol borane can achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and solvents that facilitate the cyclization and functionalization of the compound. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-3H-azepine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Piperidin-1-yl)-3H-azepine-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-3H-azepine-5-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)-3H-azepine-5-carboxamide is unique due to its combination of piperidine and azepine rings, which provides a distinct structural framework.

Properties

CAS No.

88609-09-0

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-piperidin-1-yl-3H-azepine-5-carboxamide

InChI

InChI=1S/C12H17N3O/c13-12(16)10-4-5-11(14-7-6-10)15-8-2-1-3-9-15/h4,6-7H,1-3,5,8-9H2,(H2,13,16)

InChI Key

KJZNKNLLTVZCPD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=CC2)C(=O)N

Origin of Product

United States

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